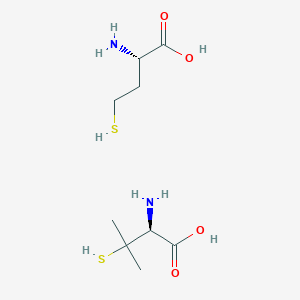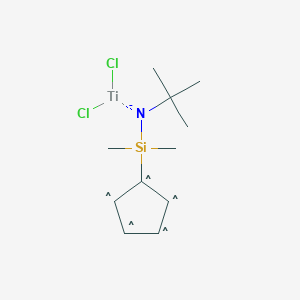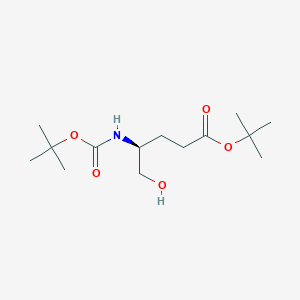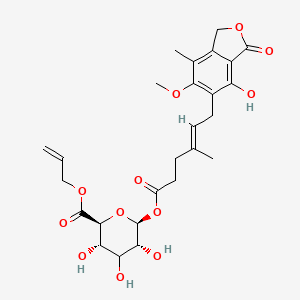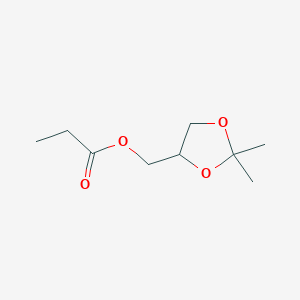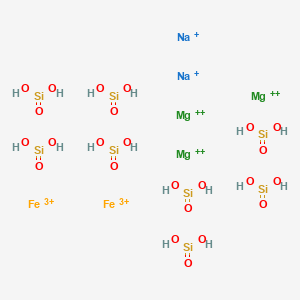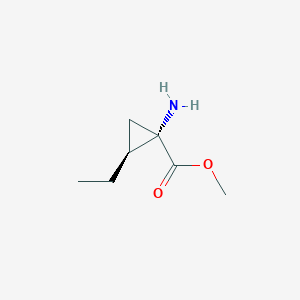
N-Ethyl-dl-norephedrine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in the precursor compound N-Ethyl-norpseudoephedrine followed by the addition of hydrochloric acid to form the hydrochloride salt. The starting materials include N-Ethyl-norpseudoephedrine, Lithium Aluminum Hydride, Hydrochloric Acid, Diethyl Ether, and Sodium Sulfate.Molecular Structure Analysis
The molecular formula of N-Ethyl-dl-norephedrine Hydrochloride is C9H13NO·HCl . Its molecular weight is 187.67 . The linear formula is C6H5CH(OH)CH(NH2)CH3·HCl .Chemical Reactions Analysis
The chemical reaction for the synthesis of N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in N-Ethyl-norpseudoephedrine, followed by the addition of hydrochloric acid.Physical And Chemical Properties Analysis
N-Ethyl-dl-norephedrine Hydrochloride is a white, crystalline powder. It is soluble in water and alcohol. The melting point is 192.0 to 198.0 °C .Mecanismo De Acción
N-Ethyl-dl-norephedrine Hydrochloride acts as an agonist of the adrenergic receptors. It binds to the alpha- and beta-adrenergic receptors, causing an increase in the release of neurotransmitters such as norepinephrine and epinephrine. This leads to an increase in heart rate, blood pressure, and other physiological responses.
Safety and Hazards
N-Ethyl-dl-norephedrine Hydrochloride is harmful if swallowed and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area . If swallowed, it is advised to call a poison center/doctor .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in the precursor compound N-Ethyl-norpseudoephedrine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "N-Ethyl-norpseudoephedrine", "Lithium Aluminum Hydride", "Hydrochloric Acid", "Diethyl Ether", "Sodium Sulfate" ], "Reaction": [ "N-Ethyl-norpseudoephedrine is dissolved in diethyl ether and cooled to 0°C.", "Lithium Aluminum Hydride is added slowly to the solution while stirring.", "The reaction mixture is allowed to warm up to room temperature and stirred for several hours.", "The reaction is quenched with water and the organic layer is separated.", "The organic layer is washed with sodium sulfate and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain N-Ethyl-norephedrine as a white solid.", "N-Ethyl-norephedrine is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with diethyl ether to obtain N-Ethyl-dl-norephedrine Hydrochloride as a white solid." ] } | |
Número CAS |
4831-14-5 |
Fórmula molecular |
C₁₁H₁₈ClNO |
Peso molecular |
215.72 |
Sinónimos |
(αS)-rel-α-[(1R)-1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; _x000B_(R*,S*)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; (R*,S*)-(±)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; erythro-(±)-α-[1-(Ethylamino)ethyl]-benzyl Alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



